

Spectroscopic Profile of Ethyl 3-Amino-3-Phenylpropanoate: A Technical Guide

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Compound of Interest

Compound Name: *Ethyl 3-amino-3-phenylpropanoate*

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Disclaimer: Direct experimental spectroscopic data for **ethyl 3-amino-3-phenylpropanoate** is not readily available in public databases. This guide presents a detailed analysis of spectroscopic data for closely related structural analogs to provide a predictive framework for researchers, scientists, and drug development professionals. The primary analogs used for this analysis are ethyl 3-phenylpropanoate (lacking the C3 amino group) and 2-amino-3-phenylpropionic acid, ethyl ester (an isomer).

Predicted Spectroscopic Data Summary

The following tables summarize the expected spectroscopic characteristics of **ethyl 3-amino-3-phenylpropanoate** based on the analysis of its structural analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: Predicted ^1H NMR Data for **Ethyl 3-Amino-3-Phenylpropanoate**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment (Predicted)	Analog Data Source
~7.20-7.40	m	5H	Aromatic (C ₆ H ₅)	Ethyl 3-phenylpropanoat e[1][2]
~4.50	t	1H	CH-NH ₂	-
~4.10	q	2H	O-CH ₂ -CH ₃	Ethyl 3-phenylpropanoat e[1][2]
~2.70	d	2H	CH ₂ -CO	Ethyl 3-phenylpropanoat e[1][2]
~1.50-2.00	br s	2H	NH ₂	-
~1.20	t	3H	O-CH ₂ -CH ₃	Ethyl 3-phenylpropanoat e[1][2]

Table 2: Predicted ¹³C NMR Data for **Ethyl 3-Amino-3-Phenylpropanoate**

Chemical Shift (δ) ppm	Assignment (Predicted)	Analog Data Source
~172	C=O (Ester)	Ethyl 3-phenylpropanoate[1][3]
~140	Aromatic (Quaternary C)	Ethyl 3-phenylpropanoate[1][3]
~128.5	Aromatic (CH)	Ethyl 3-phenylpropanoate[1][3]
~128.3	Aromatic (CH)	Ethyl 3-phenylpropanoate[1][3]
~126.2	Aromatic (CH)	Ethyl 3-phenylpropanoate[1][3]
~60.5	O-CH ₂	Ethyl 3-phenylpropanoate[1][3]
~55	CH-NH ₂	-
~40	CH ₂ -CO	-
~14.2	CH ₃	Ethyl 3-phenylpropanoate[1][3]

Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Bands for **Ethyl 3-Amino-3-Phenylpropanoate**

Wavenumber (cm ⁻¹)	Functional Group Assignment (Predicted)	Analog Data Source
3300-3400	N-H Stretch (Amine)	2-Amino-3-phenylpropionic acid, ethyl ester[4]
3000-3100	C-H Stretch (Aromatic)	Ethyl 3-phenylpropanoate[5]
2850-3000	C-H Stretch (Aliphatic)	Ethyl 3-phenylpropanoate[5]
~1735	C=O Stretch (Ester)	Ethyl 3-phenylpropanoate[5]
1600, 1495	C=C Stretch (Aromatic)	Ethyl 3-phenylpropanoate[5]
~1600	N-H Bend (Amine)	2-Amino-3-phenylpropionic acid, ethyl ester[4]
1150-1250	C-O Stretch (Ester)	Ethyl 3-phenylpropanoate[5]

Mass Spectrometry (MS) Data

Table 4: Predicted Mass Spectrometry Data for Ethyl 3-Amino-3-Phenylpropanoate

m/z	Ion Assignment (Predicted)	Analog Data Source
193	[M] ⁺ (Molecular Ion)	-
120	[C ₆ H ₅ CHNH ₂] ⁺	-
104	[C ₆ H ₅ CH=NH] ⁺	-
91	[C ₇ H ₇] ⁺ (Tropylium ion)	Ethyl 3-phenylpropanoate[6]
77	[C ₆ H ₅] ⁺ (Phenyl ion)	Ethyl 3-phenylpropanoate[6]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of the sample (typically 5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and transferred to an NMR tube. ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a frequency of 300 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Infrared (IR) Spectroscopy

The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample, a thin film is prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet is prepared by grinding the sample with KBr powder and pressing the mixture into a thin disk. The spectrum is recorded over the range of 4000-400 cm⁻¹.

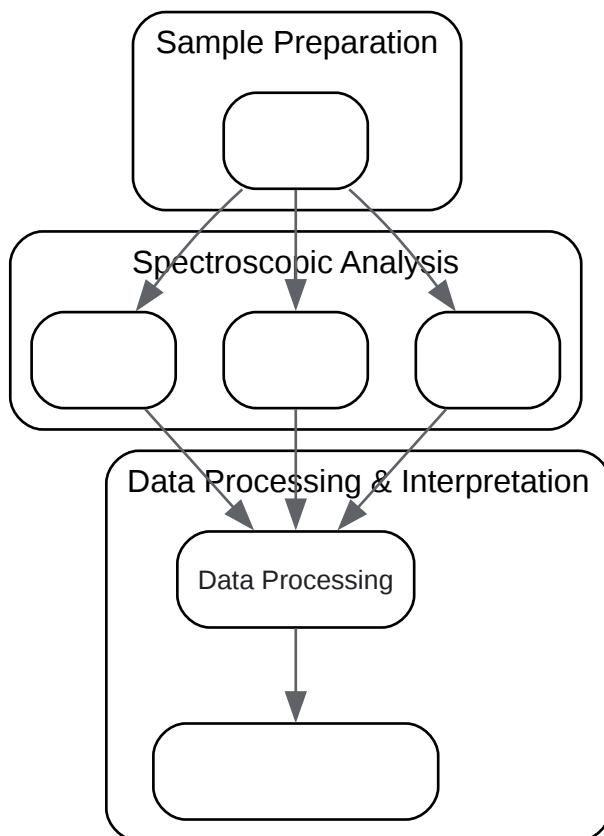
Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer, typically with electron ionization (EI) as the ionization method. The sample is introduced into the instrument, ionized, and the resulting

fragments are separated based on their mass-to-charge ratio (m/z).

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.



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Caption: A generalized workflow for chemical structure elucidation using spectroscopic methods.

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